Home > Products > Screening Compounds P106998 > FGI-106 free base
FGI-106 free base - 501081-38-5

FGI-106 free base

Catalog Number: EVT-3318998
CAS Number: 501081-38-5
Molecular Formula: C28H38N6
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FGI-106 free base is a small-molecule antiviral compound developed primarily for the treatment of enveloped RNA viruses, particularly those associated with viral hemorrhagic fevers from the bunyavirus, flavivirus, and filovirus families. This compound has shown significant antiviral activity in laboratory settings, particularly against viruses such as Ebola, Rift Valley fever virus, and Crimean-Congo hemorrhagic fever virus .

Source and Classification

FGI-106 free base is classified as an antiviral agent and is produced by Functional Genetics, Inc. Its chemical structure and properties position it as a promising candidate in the ongoing efforts to combat severe viral infections. The compound is identified by the chemical registry number 501081-38-5.

Synthesis Analysis

Methods and Technical Details

  • Retrosynthetic Analysis: This technique breaks down the target molecule into simpler precursor structures, facilitating the identification of feasible synthetic pathways .
  • Functional Group Interconversion: This method allows for modifications of functional groups to create desired chemical functionalities necessary for the synthesis of FGI-106 free base.

Common reagents involved in its synthesis may include various oxidizing and reducing agents, although specific details remain limited in open literature.

Molecular Structure Analysis

Structure and Data

Structural Data

While specific structural data such as bond angles or distances are not provided in the available literature, further studies employing techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy could elucidate these details.

Chemical Reactions Analysis

Reactions and Technical Details

FGI-106 free base participates in several types of chemical reactions:

  • Oxidation: Converts functional groups to more oxidized states.
  • Reduction: Alters functional groups to more reduced states.
  • Substitution: Involves replacing one functional group with another.
  • Addition: Adds atoms or groups to double or triple bonds.
  • Elimination: Removes atoms or groups to form double or triple bonds.

Reagents commonly used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

FGI-106 free base exerts its antiviral effects primarily by inhibiting viral entry into host cells. Research indicates that it disrupts key steps in the viral life cycle, particularly during the process of endocytosis and subsequent trafficking within host cells .

Process Data

The mechanism involves blocking pathways essential for viral fusion with host cell membranes, thereby preventing infection. Studies have suggested that FGI-106 may interfere with cellular processes that facilitate viral uptake, although the exact molecular interactions remain to be fully characterized .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical property data such as melting point or solubility are not readily available, compounds like FGI-106 typically exhibit characteristics conducive to their function as antiviral agents.

Chemical Properties

FGI-106 free base likely possesses properties that enable it to interact effectively with biological targets. These properties include:

  • Solubility: Important for bioavailability.
  • Stability: Essential for maintaining efficacy during storage and use.

Further characterization through methods like high-performance liquid chromatography could provide additional insights into its chemical stability and reactivity.

Applications

FGI-106 free base has significant potential applications in scientific research and medicine:

  • Antiviral Research: It is being investigated for its efficacy against various RNA viruses, particularly those causing severe diseases like Ebola and other hemorrhagic fevers .
  • Therapeutic Development: Ongoing studies aim to develop FGI-106 as a therapeutic option for treating infections caused by enveloped RNA viruses.

The compound's broad-spectrum antiviral activity positions it as a valuable tool in virology research and potential clinical applications against emerging viral threats .

Antiviral Mechanisms of Action of FGI-106 Free Base

FGI-106 free base (chemical name: N1,N7-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine; CAS: 501081-38-5) is a broad-spectrum antiviral compound with demonstrated efficacy against diverse enveloped RNA viruses. Its primary mechanisms involve disrupting critical early stages of the viral life cycle, particularly viral entry and post-entry processes.

Inhibition of Viral Entry Pathways

FGI-106 targets multiple steps in viral entry, preventing pathogens like Ebola (EBOV), Rift Valley fever virus (RVFV), and Dengue virus (DENV) from establishing infection in host cells.

Disruption of Host Cell Membrane Fusion Mechanisms

FGI-106 binds directly to viral glycoproteins (GPs), particularly at the GP1-GP2 interface in filoviruses like EBOV. This binding stabilizes the prefusion conformation of GPs, preventing the structural rearrangements required for fusion between viral and host membranes [4]. Mutagenesis studies identified critical residues (Asn69, Leu70, Leu184, Ile185, Leu186, Lys190, Lys191) within a hydrophobic pocket of EBOV-GP that are essential for FGI-106 binding. Disruption of this interaction inhibits GP2-mediated fusion peptide release, thereby blocking membrane fusion and viral core delivery into the cytoplasm [4] [2].

Interference with Viral Glycoprotein-Mediated Attachment

FGI-106 demonstrates nanomolar potency (EC₅₀ = 100 nM for EBOV; 400-900 nM for DENV) in cell-based assays by obstructing viral attachment receptors. It sterically hinders viral GPs from engaging host receptors like DC-SIGN, L-SIGN, and TIM-1 proteins. This interference is broad-spectrum, affecting GP-mediated attachment of hemorrhagic fever viruses (EBOV, MARV, RVFV) and non-hemorrhagic viruses (HCV, HIV-1) [1] [3] [5].

Table 1: Antiviral Activity (EC₅₀) of FGI-106 Free Base Against Enveloped RNA Viruses

Virus FamilyRepresentative VirusEC₅₀ (nM)Primary Entry Mechanism Targeted
FiloviridaeEbola (EBOV)100GP1/GP2-mediated fusion
BunyaviridaeRift Valley fever (RVFV)800GC-mediated endocytosis
FlaviviridaeDengue (DENV)400-900E protein-mediated attachment
FlaviviridaeHepatitis C (HCV)200E1/E2-mediated attachment
RetroviridaeHIV-1150gp120-CD4 interaction

Modulation of Endosomal Trafficking and Viral Uncoating

Beyond blocking initial attachment, FGI-106 disrupts viral trafficking within endosomes. It delays acidification and proteolytic processing of viral GPs by cathepsins (CatB/CatL), which is essential for conformational activation of fusion proteins in viruses like EBOV and DENV. In HeLa cell assays, FGI-106 (EC₅₀ = 1.9–6.7 µM) significantly reduced EBOV uptake by inhibiting macropinocytosis—a primary entry route for filoviruses [2]. This inhibition occurs via interference with actin-dependent membrane ruffling and early endosomal maturation, trapping virions in non-functional compartments and preventing capsid uncoating [2] [4].

Targeting of Enveloped RNA Virus-Specific Entry Machinery

FGI-106 exhibits selectivity for conserved entry machinery in enveloped RNA viruses:

  • Filoviruses & Bunyaviruses: Binds the hydrophobic cleft at the GP1-GP2 interface, a structural feature critical for pH-dependent fusion in these viruses [4] [7].
  • Broad-Spectrum Action: Disrupts cholesterol-dependent endosomal fusion mechanisms shared by HCV and HIV-1, explaining its efficacy against disparate viral families [3] [5].
  • Host Factor Exploitation: Targets host proteins involved in GP processing (e.g., furin), validated by reduced viral entry in furin-pre-treated cells co-exposed to FGI-106 [2] [4].

Table 2: Mechanisms of Viral Entry Inhibition by FGI-106 Free Base

Target StageMechanismViral ExamplesExperimental Evidence
Pre-attachmentSteric blockade of GP-receptor binding sitesEBOV, HIV-1, DENVLuciferase reporter assays with pseudotyped virions [4]
Membrane FusionStabilization of GP prefusion conformationEBOV, MARV, RVFVMutagenesis of GP hydrophobic pocket residues [4]
Endosomal MaturationInhibition of cathepsin-mediated GP cleavageEBOV, DENVCathepsin B/L activity assays in late endosomes [2]
Cellular UptakeSuppression of macropinocytosis initiationEBOV, MARVActin polymerization inhibition in HeLa cells [2]

Properties

CAS Number

501081-38-5

Product Name

FGI-106 free base

IUPAC Name

1-N,7-N-bis[3-(dimethylamino)propyl]-3,9-dimethylquinolino[8,7-h]quinoline-1,7-diamine

Molecular Formula

C28H38N6

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C28H38N6/c1-19-17-25(29-13-7-15-33(3)4)23-11-10-22-21(27(23)31-19)9-12-24-26(18-20(2)32-28(22)24)30-14-8-16-34(5)6/h9-12,17-18H,7-8,13-16H2,1-6H3,(H,29,31)(H,30,32)

InChI Key

WJUPENLNVUCETH-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C

Canonical SMILES

CC1=CC(=C2C=CC3=C(C2=N1)C=CC4=C(C=C(N=C34)C)NCCCN(C)C)NCCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.